molecular formula C17H16FN3O B11833382 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-

Cat. No.: B11833382
M. Wt: 297.33 g/mol
InChI Key: BNMGOWXQUZHWIO-CYBMUJFWSA-N
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Description

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-[(1R)-1-aminopropyl] substituent at the 2-position, a fluorine atom at the 5-position, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Aminopropyl Group: The 2-[(1R)-1-aminopropyl] group can be introduced via reductive amination of the corresponding ketone or aldehyde with an appropriate amine.

    Fluorination: The fluorine atom at the 5-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Phenyl Substitution: The phenyl group at the 3-position can be introduced through Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-chloro-3-phenyl-: Similar structure but with a chlorine atom instead of fluorine.

    4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-methyl-3-phenyl-: Similar structure but with a methyl group instead of fluorine.

    4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-nitro-3-phenyl-: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 5-position imparts unique properties to the compound, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from other similar compounds and may enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-5-fluoro-3-phenylquinazolin-4-one

InChI

InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m1/s1

InChI Key

BNMGOWXQUZHWIO-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N

Origin of Product

United States

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